JH-Xvii-10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JH-Xvii-10 is a selective, orally active, and potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). It exhibits significant antitumor effects, particularly in squamous cell carcinoma of the neck cell lines .
准备方法
Synthetic Routes and Reaction Conditions
. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for JH-Xvii-10 are not widely documented. it is typically produced in research laboratories under controlled conditions to ensure purity and efficacy .
化学反应分析
Types of Reactions
JH-Xvii-10 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include fluorine-containing compounds and specific catalysts to facilitate the substitution reactions .
Major Products Formed
The primary product formed from these reactions is this compound itself, with enhanced stability and efficacy due to the fluorine substitution .
科学研究应用
JH-Xvii-10 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study kinase inhibition.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Industry: Utilized in the development of new therapeutic agents and chemical probes
作用机制
JH-Xvii-10 exerts its effects by selectively inhibiting DYRK1A and DYRK1B. These kinases are involved in cell cycle regulation, and their inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells . The molecular targets include the ATP-binding sites of DYRK1A and DYRK1B, which are crucial for their kinase activity .
相似化合物的比较
Similar Compounds
JH-Xiv-68-3: An initial lead inhibitor that also targets DYRK1A and DYRK1B but suffers from rapid metabolism.
AZ191: Another DYRK1B inhibitor with a different structural framework.
Uniqueness of JH-Xvii-10
This compound is unique due to its enhanced stability and selectivity, achieved through the strategic introduction of fluorine. This modification makes it more resistant to metabolic degradation and increases its efficacy as a therapeutic agent .
属性
分子式 |
C21H16F4N8O |
---|---|
分子量 |
472.4 g/mol |
IUPAC 名称 |
21-fluoro-10,13-dimethyl-9-oxo-3-(trifluoromethyl)-4,5,10,12,13,18,20-heptazapentacyclo[14.5.2.12,5.011,15.019,22]tetracosa-1(21),2(24),3,11,14,16(23),17,19(22)-octaene-14-carbonitrile |
InChI |
InChI=1S/C21H16F4N8O/c1-31-14(34)4-3-5-33-9-12(17(29-33)21(23,24)25)16-11-6-10(8-27-19(11)28-18(16)22)15-13(7-26)32(2)30-20(15)31/h6,8-9H,3-5H2,1-2H3,(H,27,28) |
InChI 键 |
QHNUGYKJRLWWTP-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)CCCN2C=C(C3=C(NC4=C3C=C(C=N4)C5=C(N(N=C51)C)C#N)F)C(=N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。